3-(2,3-Dimethylphenyl)-3-pentanol
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Overview
Description
3-(2,3-Dimethylphenyl)-3-pentanol is an organic compound characterized by a phenyl ring substituted with two methyl groups at the 2 and 3 positions, and a pentanol chain attached to the third carbon of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3-Dimethylphenyl)-3-pentanol typically involves the reaction of 2,3-dimethylbenzyl chloride with a suitable Grignard reagent, such as pentylmagnesium bromide. The reaction proceeds under anhydrous conditions and requires a solvent like diethyl ether or tetrahydrofuran. The reaction mixture is then quenched with water and the product is extracted using an organic solvent.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the catalytic hydrogenation of 3-(2,3-dimethylphenyl)-3-pentanone. This process uses a metal catalyst, such as palladium on carbon, under high pressure and temperature to achieve the desired reduction.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding ketone, 3-(2,3-dimethylphenyl)-3-pentanone. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form various alcohol derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2)
Major Products Formed:
Oxidation: 3-(2,3-Dimethylphenyl)-3-pentanone
Reduction: Various alcohol derivatives
Substitution: Halogenated derivatives
Scientific Research Applications
3-(2,3-Dimethylphenyl)-3-pentanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving alcohol dehydrogenases.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological pathways.
Industry: It is used in the production of fragrances and flavors due to its pleasant aromatic properties.
Mechanism of Action
The mechanism by which 3-(2,3-Dimethylphenyl)-3-pentanol exerts its effects depends on its interaction with specific molecular targets. In biological systems, it may act as a substrate for alcohol dehydrogenases, leading to the formation of corresponding ketones or aldehydes. These reactions are crucial in metabolic pathways and can influence various physiological processes.
Comparison with Similar Compounds
3-(2,3-Dimethylphenyl)-3-pentanone: This compound is structurally similar but contains a ketone group instead of a hydroxyl group.
2,3-Dimethylphenol: Another related compound with hydroxyl substitution on the phenyl ring.
2,3-Dimethylphenyl isocyanate: A compound with an isocyanate group attached to the phenyl ring.
Uniqueness: 3-(2,3-Dimethylphenyl)-3-pentanol is unique due to its specific substitution pattern and the presence of a pentanol chain. This structural configuration imparts distinct chemical and physical properties, making it valuable in various applications, particularly in organic synthesis and industrial processes.
Properties
IUPAC Name |
3-(2,3-dimethylphenyl)pentan-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-5-13(14,6-2)12-9-7-8-10(3)11(12)4/h7-9,14H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWNPNIZJXNAPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C1=CC=CC(=C1C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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